molecular formula C5H15ClN2 B7955783 N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride

Cat. No.: B7955783
M. Wt: 138.64 g/mol
InChI Key: ZQEZVBXJLFYOJM-UHFFFAOYSA-N
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Description

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C5H14N2·HCl. It is a derivative of ethylenediamine, where three of the hydrogen atoms are replaced by methyl groups. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride can be synthesized through the methylation of ethylenediamine. One common method involves the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C2H4(NH2)2+3CH3IC5H14N2+3HI\text{C}_2\text{H}_4(\text{NH}_2)_2 + 3\text{CH}_3\text{I} \rightarrow \text{C}_5\text{H}_{14}\text{N}_2 + 3\text{HI} C2​H4​(NH2​)2​+3CH3​I→C5​H14​N2​+3HI

The resulting N1,N1,N2-Trimethylethane-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces oxides or nitroso compounds.

    Substitution: Results in substituted amines.

    Acylation: Forms amides.

Scientific Research Applications

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in polymerization reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a building block for pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride involves its ability to act as a nucleophile due to the presence of amine groups. These groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The compound’s molecular targets and pathways depend on the specific reaction it is involved in, such as nucleophilic substitution or acylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is unique due to its specific methylation pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in certain chemical environments .

Properties

IUPAC Name

N,N',N'-trimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.ClH/c1-6-4-5-7(2)3;/h6H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEZVBXJLFYOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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